Hexaphenyldisiloxane

説明

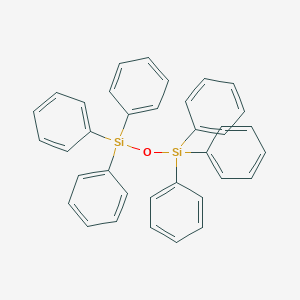

Structure

2D Structure

特性

IUPAC Name |

triphenyl(triphenylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30OSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZTVZJLMIHPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062006 | |

| Record name | Hexaphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-40-9 | |

| Record name | Hexaphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaphenyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaphenyldisiloxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ8QLV5GGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes to Hexaphenyldisiloxane

Several synthetic routes have been developed for the preparation of this compound, each with its own advantages and considerations regarding reaction conditions and yields.

Dehydro-condensation Approaches

Dehydro-condensation is a synthetic strategy that involves the removal of hydrogen molecules, typically in the form of water or hydrogen gas, to form a new bond. In the context of siloxane synthesis, this often refers to the condensation of silanols with the elimination of water. This compound can be synthesized by the dehydro-condensation of triorganosilanes. google.comgoogle.compatenton.ru

Hydrolytic Condensation Pathways

Hydrolytic condensation is a common method for forming siloxane bonds and involves the reaction of organosilanes, often organohalosilanes or organoalkoxysilanes, with water. This process typically proceeds via hydrolysis of the silicon-heteroatom bond to form a silanol (B1196071) (≡Si-OH), followed by the condensation of two silanol groups to form a siloxane linkage (≡Si-O-Si≡) and eliminate water. conicet.gov.arwu.ac.thnii.ac.jpresearchgate.net The hydrolytic condensation of triphenylsilanol (B1683266) (Ph₃SiOH) is a direct route to this compound. acs.org Triphenylsilanol itself can be prepared by the reaction of phenylchlorosilane with phenylmagnesium chloride followed by treatment with water, or by the reaction of diphenyl dichlorosilane (B8785471) with phenylmagnesium chloride and subsequent hydrolysis. google.comgoogle.com Another method for synthesizing triphenylsilanol involves the reaction of triphenylchlorosilane with water. innospk.com

Organometallic Reagent-Mediated Syntheses

Organometallic reagents can play a significant role in the synthesis of this compound, often by facilitating the formation of Si-C or Si-O bonds or by acting as intermediates in the process. While direct synthesis of this compound specifically via organometallic reagents is not extensively detailed in the provided results, organometallic chemistry is broadly applied in the synthesis of organosilicon compounds and can be involved in the preparation of precursors like triphenylsilanol or chlorotriphenylsilane. For example, the reaction of phenylmagnesium chloride (a Grignard reagent, which is organometallic) with chlorosilanes is a method for synthesizing phenyl-substituted silanes and silanols that can subsequently be converted to disiloxanes. google.comgoogle.com Organometallic complexes can also be used as catalysts in reactions involving silanes. acs.orgresearchgate.net

Mechanistic Elucidation of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and controlling product selectivity.

Reaction Pathway Analysis

The formation of the siloxane bond in this compound primarily occurs through condensation reactions. In the case of hydrolytic condensation of triphenylsilanol, the mechanism can involve a rapid equilibrium between triphenylsilanol and a silanolate anion in the presence of a base, followed by a rate-determining step where the silanolate anion reacts with a triphenylsilanol molecule. researchgate.netacs.org This suggests a nucleophilic attack of the silanolate oxygen on the silicon atom of another silanol molecule, leading to the elimination of hydroxide (B78521) and formation of the siloxane bond. Elevated temperatures can favor the formation of the silanolate ion and provide the activation energy for the nucleophilic attack of the bulky triphenylsilanolate ion. acs.org

Influence of Catalytic Species on Synthesis

Data Table Example (Illustrative - based on potential research findings, not directly extracted from provided snippets):

| Synthetic Method | Precursor(s) | Catalyst(s) | Conditions | Approximate Yield (%) | Reference |

| Hydrolytic Condensation | Triphenylsilanol | NaOH | Elevated Temperature, Solvent | ~90 | acs.org |

| Dehydro-condensation | Triorganosilane | (Specific Catalyst) | (Specific Conditions) | (Data not available) | google.comgoogle.com |

| Organometallic-Mediated | (Precursors via Grignard) | (Organometallic Reagent) | (Specific Conditions) | (Data not available) | google.comgoogle.com |

Chemical Reactivity and Transformation Pathways

Cleavage Reactions of the Si-O-Si Moiety

The Si-O-Si bond in siloxanes is susceptible to cleavage under various conditions, leading to the formation of silanol (B1196071) (Si-OH) or other silicon-containing species. This cleavage is a fundamental reaction in siloxane chemistry and can be mediated by acids, bases, or reactions with certain metal species.

Acid-Mediated Cleavage Mechanisms

Acid-catalyzed cleavage of the Si-O-Si bond in siloxanes is a known transformation. While specific detailed mechanisms for hexaphenyldisiloxane under acid catalysis were not extensively detailed in the search results, the general principle involves protonation of the bridging oxygen atom, making the silicon atoms more electrophilic and susceptible to nucleophilic attack, often by water or another silanol. This attack leads to the scission of the Si-O bond. Studies on the acid- and base-catalyzed equilibration of siloxanes have been reported, indicating the general susceptibility of the Si-O-Si linkage to these conditions. mountainscholar.org

Base-Catalyzed Cleavage Processes

Base-catalyzed cleavage of the Si-O-Si bond is another significant reaction pathway for siloxanes, including this compound. This process typically involves the nucleophilic attack of a base, such as hydroxide (B78521), on a silicon atom. This attack leads to a pentavalent silicon intermediate, which then undergoes rearrangement and cleavage of the Si-O bond, yielding a silanolate species and a silanol.

Research indicates that sodium triphenylsilanolate, a product of the alkaline cleavage of this compound, is more soluble than that prepared from sodium metal and triphenylsilanol (B1683266). msu.edu This highlights that alkaline conditions can effectively cleave the Si-O-Si bond in this compound, leading to the formation of silanolates. The sensitivity of silanols to base-mediated decomposition, which can involve condensation to form disiloxanes, also suggests the reversibility and complexity of these base-catalyzed processes involving the Si-O-Si linkage. acs.org

Reactions with Transition Metal Species

This compound has been shown to interact with transition metal species, leading to the cleavage of the Si-O-Si bond and the formation of new metal-siloxane linkages. For instance, the polarizability of the Si-O-Si moiety in this compound could result in the cleavage of the disiloxane (B77578) bonds by transition-metal halides to form transition-metal silanolates, such as (C₆H₅)₃SiO-[FeCl]. rsc.org Ferrosiloxanes and ferrosiliconate complexed anions, which can form salts like Na[Fe(OSiMe₃)₄], have also been reported and can arise from reactions involving siloxanes and iron species. rsc.org Siloxanes have also been observed to stabilize cubane-type clusters of [Fe₃S₄]⁺. rsc.org

In the context of solid-state metathesis reactions, this compound has been found to catalyze the synthesis of pyrite (B73398) (FeS₂). rsc.org It is hypothesized that this compound influences the reaction pathway by stabilizing reactive iron chloride species, potentially through cleavage of the Si-O bond or haptic coordination between iron and the phenyl groups. rsc.org This suggests a role for transition metals in facilitating the scission of the Si-O-Si bond in this compound.

Functionalization and Ligand Exchange Reactions

Beyond the cleavage of the siloxane core, this compound can also undergo reactions that modify the groups attached to the silicon atoms or the silicon centers themselves.

Nucleophilic Substitution at Silicon Centers

Silicon centers in organosiloxanes, including this compound, can be subject to nucleophilic substitution reactions. These reactions differ in mechanism compared to nucleophilic substitution at carbon centers. libretexts.orgnih.gov While specific examples of nucleophilic substitution directly on this compound resulting in the exchange of phenyl groups were not prominently featured, the general principles of nucleophilic attack at silicon are relevant. Nucleophilic substitution at silicon often proceeds through a pentavalent, trigonal bipyramidal transition state or intermediate. nih.govic.ac.uk The nature of the substituents on silicon can influence the reaction pathway and the presence or absence of a central reaction barrier. nih.gov

The formation of triphenylsilyl chloride ((C₆H₅)₃SiCl) as a related organosilicon molecule mentioned in the context of this compound's properties suggests the potential for interconversion between siloxanes and organosilyl halides through reactions involving nucleophilic attack at silicon, although the specific reaction pathway from this compound was not detailed. rsc.org

Electrophilic Aromatic Substitution on Phenyl Groups

The phenyl groups attached to the silicon atoms in this compound are aromatic rings and are therefore susceptible to electrophilic aromatic substitution (EAS) reactions. These reactions involve the substitution of a hydrogen atom on the phenyl ring by an electrophile. The silicon atom, being less electronegative than carbon, and the attached phenyl groups can influence the reactivity and regioselectivity of EAS on the phenyl rings. However, specific studies detailing electrophilic aromatic substitution reactions performed directly on this compound were not found in the provided search results. General principles of electrophilic aromatic substitution on substituted benzenes would apply, where the silicon substituent's electronic effects would influence the activation or deactivation of the ring towards electrophilic attack and the directing of the incoming electrophile to specific positions (ortho, meta, or para). masterorganicchemistry.compdx.eduuoanbar.edu.iq

Oxidative and Reductive Transformations

The reactivity of this compound under oxidative and reductive conditions is influenced by the robust Si-O-Si linkage and the surrounding phenyl groups. While the disiloxane bond is generally stable, specific conditions and reagents can induce transformations.

Other Oxidative and Reductive Pathways

Beyond aerobic oxidation, this compound can undergo other oxidative and reductive transformations depending on the reaction environment and the presence of specific reagents or catalysts.

One notable reaction involves the formation of this compound through the reaction of triphenylchlorosilane with metal carbonyl anions, such as NaMn(CO)₅, in tetrahydrofuran (B95107) under nitrogen. umich.edu In these reactions, where metal-silicon bonds were not formed, this compound was consistently isolated as the silicon-containing product. umich.edu The proposed mechanism involves oxygen abstraction from the carbonyl groups of the metal anion by the organosilicon halide, leading to the formation of the Si-O-Si bond. umich.edu This represents an oxidative transformation of the silicon species (increasing the coordination to oxygen) coupled with a reductive process involving the metal carbonyl anion.

This compound has also been shown to exhibit catalytic behavior in certain reactions, such as the synthesis of pyrite (FeS₂) from Na₂S₂ and FeCl₂. rsc.orgmountainscholar.org While this is a catalytic effect rather than a transformation of this compound itself, it suggests potential interactions with transition metal species that could, under different conditions, lead to oxidative or reductive cleavage of the Si-O-Si bond or reactions involving the phenyl substituents. The polarizability of the Si-O bond in the disiloxane linkage is hypothesized to potentially lead to cleavage by transition-metal halides to form transition-metal silanolates. rsc.org

The stability of this compound in sealed containers is noted, with incompatible materials including oxidizing agents and strong acids gelest.com. This general reactivity information suggests that while relatively stable, it can react with strong oxidizers or acids, potentially leading to the cleavage of the siloxane bond or degradation of the phenyl groups.

Structural Characterization and Computational Chemistry

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of HPhDSO, with each method providing unique insights into its molecular framework.

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For hexaphenyldisiloxane, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the phenyl protons. Due to the complex coupling patterns and the relatively small differences in the chemical environments of the ortho, meta, and para protons, the spectrum typically appears as a series of multiplets in the aromatic region (approximately 7.0-8.0 ppm). chemicalbook.comyoutube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides more resolved signals for the different carbon atoms in the phenyl rings. Typically, four distinct signals are observed for the ipso, ortho, meta, and para carbons, confirming the presence of the phenyl groups attached to the silicon atoms.

²⁹Si NMR Spectroscopy: ²⁹Si NMR is highly sensitive to the electronic environment around the silicon atom. nih.govunige.chnih.gov The chemical shift for the silicon nuclei in this compound provides direct evidence of the Si-O-Si linkage. pascal-man.comresearchgate.net In related polysiloxane systems, the chemical shift for D units (a silicon atom bonded to two other silicon atoms via oxygen bridges) appears around -22 ppm. nih.gov Theoretical calculations using Density Functional Theory (DFT) have become crucial in accurately predicting ²⁹Si NMR chemical shifts, which are highly dependent on the molecular geometry, especially the Si-O-Si bond angle. unige.ch

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | Multiplet | Phenyl Protons |

| ¹³C | 128 - 136 | Multiple Signals | Phenyl Carbons |

| ²⁹Si | Approx. -20 to -25 | Singlet | Si Nuclei |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and broad absorption band corresponding to the asymmetric stretching vibration of the Si-O-Si bond (ν_as(Si-O-Si)). nih.govyoutube.comyoutube.com This band is typically observed in the region of 1060-1100 cm⁻¹. Other significant absorptions include those for the phenyl groups, such as C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and Si-Ph stretching around 1430 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.orgresearchgate.netugent.beyoutube.com The symmetric stretch of the Si-O-Si bond (ν_s(Si-O-Si)), which is often weak or absent in the IR spectrum, gives rise to a strong band in the Raman spectrum, typically found around 520 cm⁻¹. The phenyl group vibrations are also prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| > 3000 | Phenyl C-H Stretch | IR |

| ~1430 | Si-Phenyl Stretch | IR |

| 1060 - 1100 | Asymmetric Si-O-Si Stretch | IR |

| ~520 | Symmetric Si-O-Si Stretch | Raman |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. youtube.comyoutube.com In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z 534, corresponding to the molecular formula C₃₆H₃₀OSi₂. nist.govchemicalbook.com Common fragmentation patterns involve the cleavage of the Si-Ph and Si-O bonds.

X-ray Crystallographic Analysis of this compound and Derivatives

The molecule often crystallizes in a triclinic system with the P-1 space group. researchgate.net A crucial structural parameter in siloxanes is the Si-O-Si bond angle. Unlike the smaller C-O-C angle in ethers (typically ~111°), the Si-O-Si angle in this compound is significantly wider, often approaching 180° (linearity). researchgate.net This wide angle is attributed to a combination of steric hindrance from the bulky triphenylsilyl groups and potential dπ-pπ interactions between the silicon d-orbitals and the oxygen p-orbitals. The Si-O bond lengths are typically around 1.64 Å. The six phenyl rings adopt a propeller-like arrangement around the silicon atoms.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₆H₃₀OSi₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Si-O-Si Bond Angle | ~180° (linear) |

| Si-O Bond Length | ~1.64 Å |

| Si-C Bond Length | ~1.87 Å |

Note: Values are approximate and can vary slightly depending on the specific crystal packing and refinement. researchgate.net

Theoretical and Computational Investigations of Electronic and Geometric Structures

Computational chemistry serves as a powerful complement to experimental data, allowing for the investigation of structures and properties that may be difficult to measure directly. youtube.com For this compound, theoretical studies, particularly those using Density Functional Theory (DFT), have been instrumental in understanding its geometry and electronic structure.

A primary focus of computational studies has been the potential energy surface related to the Si-O-Si bond angle. Calculations have shown that the barrier to bending this bond is very low, suggesting that the molecule is highly flexible or "floppy" around the central oxygen atom. This explains the wide range of Si-O-Si angles observed in different siloxane compounds. Theoretical models have successfully reproduced experimental geometric parameters, such as bond lengths and angles, and have been used to calculate and assign vibrational frequencies observed in IR and Raman spectra. unige.ch These computational methods are also essential for accurately predicting NMR chemical shifts, which are highly sensitive to the molecule's geometric structure. unige.ch

Density Functional Theory (DFT) Applications

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations are particularly valuable for geometry optimization, where the goal is to find the most stable arrangement of atoms in a molecule by minimizing its energy. ias.ac.in

For this compound, a primary application of DFT would be to perform a full geometry optimization to determine its lowest-energy conformation. Key structural parameters of interest include the Si-O bond lengths, the Si-C bond lengths, and critically, the Si-O-Si bond angle. Experimental X-ray crystallography data has shown that in the solid state, this compound possesses a linear Si-O-Si bridge with an angle of 180°. A DFT study, likely employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p) or larger), would aim to reproduce this geometry and determine if this linearity is maintained in the gas phase. nih.gov

Furthermore, DFT calculations can elucidate electronic properties. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical stability and electronic transitions of the compound.

Table 1: Representative DFT-Calculated Structural Parameters for this compound

Disclaimer: The following table is illustrative. While based on typical bond lengths and the known experimental structure, these specific values are representative examples for how results from a DFT (e.g., B3LYP/6-31G) calculation would be presented, as specific published computational data for this molecule is not available in the cited sources.*

| Parameter | Description | Representative Value |

| r(Si-O) | Silicon-Oxygen bond length | 1.62 Å |

| r(Si-C) | Average Silicon-Carbon bond length | 1.86 Å |

| ∠(Si-O-Si) | Siloxane bond angle | 180.0° |

| ∠(O-Si-C) | Average Oxygen-Silicon-Carbon angle | 108.5° |

| ∠(C-Si-C) | Average Carbon-Silicon-Carbon angle | 110.4° |

Ab Initio and Semi-Empirical Methods

Ab Initio Methods

Ab initio, meaning "from first principles," refers to a class of computational methods that solve the Schrödinger equation without using empirical parameters derived from experimental data. uni-muenchen.de The Hartree-Fock (HF) method is the most fundamental ab initio approach. ucsb.edu It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way. While computationally more demanding than DFT or semi-empirical methods, HF calculations are a crucial starting point for more accurate, correlated methods.

An ab initio study of this compound would provide a benchmark for its electronic energy and structure. A key consideration in calculations involving silicon is the inclusion of d-orbitals in the basis set. Theoretical studies on simpler siloxanes have demonstrated that basis sets like STO-3G* (which include d-orbitals on silicon) are necessary to accurately predict molecular geometries, particularly the wide Si-O-Si bond angle. wikipedia.org

Semi-Empirical Methods

Semi-empirical methods are derived from the Hartree-Fock formalism but are significantly faster due to the introduction of approximations and parameters. nih.govnih.gov Many integrals are neglected or estimated from empirical data, which are fitted to reproduce known experimental values like heats of formation and dipole moments. Common methods include Austin Model 1 (AM1) and Parametric Method 3 (PM3).

Given the large size of this compound (71 atoms), semi-empirical methods offer a cost-effective way to explore its conformational landscape. For instance, these methods could be used to study the rotation of the phenyl groups around the Si-C bonds. However, the accuracy of semi-empirical methods can be inconsistent, especially for molecules containing second-row elements if they are not well-parameterized for such systems. nih.gov

Table 2: Comparison of Computational Methodologies

| Method | Basis | Key Features | Application to this compound |

| Density Functional Theory (DFT) | Quantum Mechanical | Balances cost and accuracy; relies on an exchange-correlation functional. | Geometry optimization, FMO analysis, predicting vibrational spectra. |

| Ab Initio (Hartree-Fock) | Quantum Mechanical | "From first principles"; no empirical parameters; foundation for higher-level methods. | Benchmark energy and structure calculation; requires adequate basis sets (with d-orbitals for Si). |

| Semi-Empirical (AM1, PM3) | Quantum Mechanical | Fastest quantum method; uses approximations and empirical parameters. | Conformational analysis (e.g., phenyl group rotation), rapid estimation of heat of formation. |

Dipole Moment Studies through Computational Approaches

The dipole moment is a measure of the net molecular polarity, which arises from non-uniform charge distribution. wikipedia.org Computationally, the dipole moment can be determined as an expectation value from the electronic wavefunction. It is a standard output of most DFT and ab initio calculations.

Role in Polymer Chemistry and Advanced Materials Research

Hexaphenyldisiloxane as a Building Block in Polymerization

The incorporation of this compound and its derivatives into polymer chains allows for the precise tuning of material properties. The phenyl groups enhance thermal stability and refractive index, while the siloxane bond provides flexibility and hydrophobicity.

This compound can be considered a precursor for aryl-dense polysiloxanes. The synthesis of such polymers is challenging due to the steric hindrance of the bulky phenyl groups. Traditional methods for creating linear silicone polymers often involve the ring-opening polymerization (ROP) of cyclosiloxanes. mcmaster.casemanticscholar.org For instance, high molecular weight poly(divinylsiloxane) can be synthesized through the anionic ring-opening polymerization (AROP) of hexavinylcyclotrisiloxane. researchgate.net Similarly, polydimethylsiloxanes are produced via the ROP of monomers like hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4). semanticscholar.org While the direct ROP of a cyclic monomer equivalent of this compound is not commonly cited, alternative methods for siloxane bond formation exist.

One such alternative is the Piers-Rubinsztajn reaction, which avoids the use of traditional metal-based or Brønsted acid/base catalysts that can lead to chain redistribution and the formation of cyclic byproducts. mcmaster.ca This reaction involves the catalyzed formation of a siloxane bond from a hydrosilane and an alkoxysilane. mcmaster.ca The synthesis of polysiloxanes with a high density of aryl groups is sought after for applications requiring high thermal stability. mcmaster.ca

The synthesis of polysiloxane-based materials can be achieved through various polymerization techniques, including:

Anionic Ring-Opening Polymerization (AROP): This method allows for the synthesis of polymers with controlled molecular weights and narrow distributions, often using initiators like dilithio diphenylsilanediolate. semanticscholar.orgresearchgate.net

Cationic Ring-Opening Polymerization: This process is sensitive to the reaction medium's polarity and solvation capacity, which can limit its industrial application. researchgate.net

Hydrosilylation: This is a key reaction for creating functional siloxane derivatives that can then be polymerized or incorporated into polymer networks. nih.gov

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers characterized by high surface areas, robust structures, and excellent stability. sci-hub.se They are typically synthesized through Friedel-Crafts alkylation reactions, which create a rigid, interconnected network by cross-linking aromatic monomers. sci-hub.sersc.org Common strategies for preparing HCPs include the post-crosslinking of existing polymers (like polystyrene), self-crosslinking of specific monomers, or the use of external cross-linkers to "knit" together aromatic building blocks. sci-hub.sersc.orgstrath.ac.uk

The aromatic phenyl groups of this compound make it a suitable monomer for the synthesis of HCPs. Research has shown that this compound can be used as a building block to create hypercrosslinked polymers, for example, for applications in water treatment. rsc.org The synthesis involves reacting aromatic monomers with a cross-linking agent, such as formaldehyde (B43269) dimethyl acetal (B89532) (FDA), in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). rsc.org This process generates a highly rigid and porous network structure. rsc.orgresearchgate.net

The key features of HCP synthesis include:

Monomers: A wide range of aromatic compounds can be used, including benzene, biphenyl, and functionalized molecules like this compound. sci-hub.sersc.org

Cross-linkers: External cross-linkers like FDA or p-xylylene dichloride create methylene (B1212753) bridges between aromatic units. sci-hub.sersc.org

Catalysts: Lewis acids such as FeCl₃ or aluminum chloride (AlCl₃) are commonly employed to facilitate the Friedel-Crafts alkylation. rsc.org

The resulting HCPs possess permanent porosity and high surface areas, making them suitable for applications in gas sorption, catalysis, and separation processes. sci-hub.seresearchgate.net

Design and Synthesis of Functional Derivatives for Material Engineering

The functionalization of disiloxanes is a key strategy for creating tailored materials. By introducing specific chemical groups, the properties and reactivity of the disiloxane (B77578) can be precisely controlled, enabling its use in a wide range of advanced applications.

The synthesis of functionalized disiloxanes can be achieved through several chemical routes. A prominent method is the hydrosilylation of unsaturated bonds (like C=C or C≡C), which allows for the attachment of organic moieties to a siloxane core. nih.gov This technique has been successfully used to create unsymmetrically and symmetrically functionalized disiloxanes from starting materials like 1,1,3,3-tetramethyldisiloxane. nih.gov

While direct functionalization of the highly stable this compound can be challenging, its derivatives can be synthesized by building the molecule from already functionalized precursors. For instance, the synthesis of solvent-free liquid materials has been achieved by functionalizing a biphenylcarbazole core with heptamethyltrisiloxane chains via hydrosilylation of alkenyl spacers. mdpi.com This approach demonstrates how siloxane chains can be appended to π-conjugated systems to modify their physical properties. mdpi.com

General strategies for producing functional siloxane polymers include:

Hydrosilylation: A versatile "click" reaction for attaching functional groups to Si-H bonds. researchgate.netnih.gov

Anionic Ring-Opening Polymerization (AROP): Using functional initiators or terminators to introduce functionality at the chain ends. researchgate.net

Thiol-ene Chemistry: Another "click" reaction used to graft functional side chains onto a polysiloxane backbone. nih.gov

These methods allow for the creation of a diverse library of functional siloxane-based materials, including those with potential applications in optoelectronics and as precursors for curable systems. mdpi.comtum.de

| Functionalization Strategy | Description | Example Starting Material |

| Hydrosilylation | Catalytic addition of a Si-H bond across an unsaturated C-C bond to attach organic groups. | 1,1,3,3-tetramethyldisiloxane |

| Anionic Polymerization | Use of functional initiators or terminators to create telechelic (end-functionalized) polymers. | Hexamethylcyclotrisiloxane |

| Thiol-ene Coupling | Photo-polymerization method to graft thiol-containing molecules onto vinyl-functionalized siloxanes. | Polyvinylsiloxanes |

This table summarizes common strategies for synthesizing functionalized siloxanes.

The introduction of this compound or its derivatives into a polymer matrix significantly influences the resulting network structure and potential for supramolecular assembly. The bulky, rigid phenyl groups can act as nodes, creating a more defined and potentially more porous network structure compared to polymers made from more flexible siloxanes.

The formation of siloxane networks often occurs through the condensation of silanol (B1196071) (Si-OH) groups to form Si-O-Si linkages, a process that can be influenced by factors like temperature. dntb.gov.ua Heat treatment promotes the crosslinking and branching of these groups, leading to a denser network. dntb.gov.ua The incorporation of bulky groups like the phenyl substituents in this compound would be expected to affect the packing and mobility of the polymer chains, thereby influencing the final network properties.

Furthermore, functionalized siloxanes play a crucial role in directing supramolecular assembly. The functionalization of π-conjugated molecules with flexible siloxane chains can disrupt strong π-stacking interactions, leading to materials that are liquid at room temperature. mdpi.com This demonstrates the power of siloxane functionalization to control intermolecular forces. mdpi.com The self-assembly process can be driven by various noncovalent interactions, including hydrogen bonds and C-H···π interactions, to form ordered architectures. rsc.org The rigid phenyl groups of this compound could participate in such π-interactions, guiding the assembly of complex supramolecular structures.

Catalytic and Additive Roles in Materials Synthesis and Modification

Beyond its role as a structural component, this compound can also function as a catalyst or an additive, modifying the synthesis process or the final properties of materials.

Research has demonstrated that this compound can act as a catalyst in solid-state inorganic reactions. In the metathesis reaction to produce pyrite (B73398) (FeS₂), the addition of a small amount (2-5 mol%) of this compound has a catalytic effect, increasing the yield of the desired product at low temperatures (150 °C). It is hypothesized that the polar Si-O functional group coordinates to reactive iron chloride species, lowering the energy barrier for the formation of FeS₂.

Catalytic Activity in Inorganic Material Formation

Recent research has highlighted the catalytic capabilities of this compound in solid-state inorganic reactions, particularly in the synthesis of pyrite (FeS₂). researchgate.netrsc.orgrsc.org Functional small molecules like this compound are being explored for their ability to direct the outcomes of chemical reactions at lower temperatures than traditionally required. researchgate.netrsc.org

In the metathesis reaction between iron(II) chloride (FeCl₂) and sodium disulfide (Na₂S₂) to produce pyrite and sodium chloride (NaCl), the addition of catalytic amounts of this compound has been shown to significantly influence the reaction pathway and increase the yield of pyrite at a relatively low temperature of 150°C. researchgate.netrsc.orgrsc.org The catalytic effect is observed within a narrow concentration range of 2-5 mol%. rsc.org

Studies utilizing in situ synchrotron X-ray diffraction and differential scanning calorimetry have revealed that this compound alters the reaction mechanism by circumventing diffusion-limited intermediates that are typically observed in its absence. researchgate.netrsc.orgrsc.org It is hypothesized that as a weak Lewis base, this compound catalytically reduces the energy barrier for the formation of FeS₂. rsc.org The proposed mechanism suggests that the polar Si-O functional group of this compound coordinates with reactive iron chloride species. rsc.org This interaction is thought to occur either through the cleavage of the Si-O bond or via a haptic coordination between the iron and the phenyl groups of the this compound molecule. rsc.org

Notably, ¹H NMR analysis has confirmed the catalytic nature of this process, as the this compound molecule remains unchanged after the reaction. rsc.orgrsc.org This catalytic role of this compound opens up new possibilities for controlling the synthesis of inorganic materials under milder conditions. rsc.org

| Parameter | Observation | Reference |

|---|---|---|

| Reaction Type | Solid-state metathesis: FeCl₂ + Na₂S₂ → FeS₂ + 2NaCl | researchgate.netrsc.orgrsc.org |

| Reaction Temperature | 150°C | researchgate.netrsc.org |

| Effective Catalytic Concentration | 2-5 mol% | rsc.org |

| Observed Effect | Increased yield of pyrite (FeS₂) | researchgate.netrsc.orgrsc.org |

| Proposed Mechanism | Stabilization of reactive iron chloride species via coordination with the Si-O group or phenyl rings, lowering the reaction's energy barrier. | rsc.orgrsc.org |

| Key Analytical Finding | ¹H NMR confirms this compound is unchanged post-reaction, supporting its catalytic role. | rsc.orgrsc.org |

Influence on Composite and Hybrid Material Properties

Application in Porous Organic Polymer Development

There is limited specific information in the available scientific literature regarding the direct application of this compound in the development of porous organic polymers (POPs). The synthesis of POPs often involves the polymerization of rigid and geometrically defined monomers to create highly cross-linked, porous structures. While various organosilicon and aromatic compounds are used as building blocks or catalysts in the synthesis of POPs and other porous materials, the specific role of this compound as a monomer or catalyst in this context is not well-documented. researchgate.net

Surface Functionalization Studies

The use of this compound for surface functionalization is not a widely reported application in the reviewed literature. Surface functionalization often employs reactive silanes that can form covalent bonds with hydroxyl groups on a substrate. researchgate.netnih.govnih.govchemrxiv.org These processes are critical for altering the surface properties of materials, such as modifying hydrophobicity or improving biocompatibility. nih.govchemrxiv.org While siloxanes can be involved in these surface modifications, specific studies detailing the use of this compound for this purpose are not prevalent.

Environmental Chemistry and Atmospheric Transformation of Organosiloxanes

Atmospheric Oxidation Pathways and Products

Atmospheric oxidation is a key degradation pathway for many organic and organosilicon compounds. For volatile organosiloxanes, reactions with hydroxyl (OH) radicals are considered a primary removal mechanism from the atmosphere. copernicus.orgresearchgate.netnih.gov Studies on cyclic volatile methylsiloxanes (cVMS) like D5 indicate that they react effectively with OH radicals, although they show little reactivity with ozone (O₃) or nitrate (B79036) (NO₃) radicals under typical atmospheric conditions. copernicus.org

The oxidation of volatile methylsiloxanes initiated by OH or chlorine (Cl) radicals typically involves the abstraction of a hydrogen atom from the methyl groups. acs.org This process can lead to the formation of various oxidation products, including silanols. copernicus.org Volatile oxidation products observed in studies of D5 oxidation include formaldehyde (B43269) (HCHO) and formic acid (HCOOH), as well as tentatively identified siloxanols and siloxanyl formates. copernicus.org Silanols formed from the oxidation of volatile siloxanes are generally water-soluble and can be removed from the atmosphere through wet deposition. copernicus.org Further degradation of small silanols can occur in water or soil, eventually leading to the formation of SiO₂, H₂O, and CO₂. copernicus.org

Specific atmospheric oxidation pathways and products for hexaphenyldisiloxane are not detailed in the provided search results. In one experiment involving the dehydrogenative oxidation of triphenylsilane, this compound was not detected as a product. rsc.org The presence of phenyl groups in this compound, as opposed to methyl groups in cVMS, would likely influence its reactivity and the resulting oxidation pathways and products.

Secondary Organosiloxane Aerosol Formation Mechanisms

The atmospheric oxidation of volatile organic compounds (VOCs) can lead to the formation of secondary organic aerosol (SOA). Similarly, the oxidation of volatile organosiloxanes has been shown to contribute to the formation of secondary organosiloxane aerosol (SOSiA). copernicus.orgrsc.orgresearchgate.net Research, particularly on D5, indicates that its oxidation by OH radicals can result in SOSiA formation. copernicus.orgrsc.org

The mechanisms of SOSiA formation involve the production of less volatile oxidation products that can then partition into the aerosol phase. cdnsciencepub.comrsc.org Studies suggest that volatile silanols, which are primary oxidation products, can undergo further photochemical aging to form compounds with lower volatility, facilitating their partitioning into particles. cdnsciencepub.com The yield of SOSiA from the oxidation of volatile methylsiloxanes can vary depending on experimental conditions, including OH exposure and the presence of other organic aerosol mass. copernicus.orgcopernicus.org Models utilizing a volatility basis set (VBS) that accounts for oxidative aging have shown improved prediction of SOSiA formation. copernicus.orgresearchgate.netcopernicus.org Multi-generational aging of oxidation products, particularly in the particle phase, appears to be important for SOSiA formation from D5. copernicus.orgcopernicus.org

While the formation of SOSiA from volatile methylsiloxanes has been observed and studied, there is no specific information in the provided search results regarding the potential for this compound to form secondary aerosols upon atmospheric transformation. Its lower volatility compared to cVMS might suggest different atmospheric partitioning behavior and aerosol formation potential, but this is not addressed by the search results.

Environmental Degradation and Fate Research

Organosilicon compounds are synthetic and the Si-O-Si linkage is not found in nature. researchgate.net Early assumptions that these compounds would not degrade naturally have been challenged by research demonstrating degradation processes in the environment. researchgate.net

For polydimethylsiloxanes (PDMS), a major class of silicones, abiotic degradation processes are considered significant. researchgate.net High molecular weight PDMS can undergo depolymerization in soil through hydrolysis of the siloxane bonds, yielding organosilanol-terminated oligomers. researchgate.net These organosilanols and lower molecular weight siloxanes can then volatilize into the atmosphere where they can be oxidized. researchgate.net In aquatic and soil environments, small silanols can be converted to inorganic silica (B1680970) (SiO₂), water, and carbon dioxide through photolytic reactions in water or biological processes in soil. copernicus.orgresearchgate.net While some minor biodegradation of PDMS by certain microorganisms has been observed, abiotic pathways are considered dominant for the major degradation processes. researchgate.net

The environmental fate of organosilicon materials is influenced by their physical properties, such as vapor pressure, water solubility, and molecular weight, which affect their distribution in different environmental compartments. nih.gov this compound, with its higher molecular weight and phenyl substituents compared to methylsiloxanes, would be expected to have different physical properties and potentially a different environmental distribution and degradation profile. However, specific research on the environmental degradation and fate of this compound itself is not detailed in the provided search results. Studies mentioning this compound in environmental contexts often relate to its synthesis or use in materials rather than its environmental breakdown pathways. For instance, it has been synthesized for use in porous polymers for environmental applications like dye removal from water. researchgate.netresearchgate.net

Q & A

Q. What are the established synthetic routes for hexaphenyldisiloxane, and how can purity be optimized?

this compound is typically synthesized via acidohydrolytic condensation of triorganomethoxysilanes. For example, triaryl(alkyl)methoxysilanes react with glacial acetic acid under catalytic sulfuric acid, yielding this compound (~80%) alongside octaphenyltrisiloxane (~20%) . To optimize purity, researchers should monitor reaction progress using gas-liquid chromatography (GLC) and confirm structural integrity via ¹H/²⁹Si NMR spectroscopy . Adjusting phenyl group substitution (e.g., n=0 for maximum yield) and reaction time can minimize byproduct formation .

Q. How is this compound characterized structurally and functionally in catalytic applications?

Structural characterization relies on NMR spectroscopy (¹H, ²⁹Si) to confirm the Si-O-Si backbone and phenyl group arrangement . Functional analysis in catalysis (e.g., pyrite FeS₂ synthesis) requires in situ synchrotron X-ray diffraction (SXRD) to track intermediate phases and differential scanning calorimetry (DSC) to study thermal pathways altered by the catalyst . Post-reaction NMR confirms catalyst integrity, as this compound remains chemically unchanged .

Q. What are the standard protocols for documenting this compound synthesis in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Describe synthesis steps in the main text if novel; otherwise, cite prior methods.

- Include NMR/GLC data for new compounds in the main manuscript; extensive datasets (e.g., multiple reaction conditions) should be in supplementary materials .

- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data archiving .

Advanced Research Questions

Q. How does this compound alter reaction pathways in solid-state inorganic syntheses, and what mechanistic hypotheses exist?

In FeS₂ synthesis, this compound circumvents diffusion-limited intermediates by coordinating to FeCl₂ via its polar Si-O group, forming transient intermediates that accelerate pyrite formation . Mechanistic studies should combine ab initio molecular dynamics (AIMD) simulations with time-resolved SXRD to identify these intermediates. Control reactions substituting Si-O with nonpolar groups (e.g., Si-CH₃) can validate the functional group’s role .

Q. What contradictions exist in reported yields of this compound synthesis, and how can they be resolved?

Discrepancies arise from varying phenyl group substitution (n) in triorganomethoxysilanes. For n=0, yields drop to ~80% due to competing oligomerization (e.g., octaphenyltrisiloxane) . Researchers should:

- Perform kinetic studies using GLC to track byproduct formation.

- Optimize stoichiometry (e.g., excess CH₃C(O)OH) and temperature to favor disiloxane .

- Compare ²⁹Si NMR spectra across conditions to identify siloxane chain termination pathways.

Q. How can dielectric relaxation studies inform the molecular dynamics of this compound in solvent systems?

Dielectric relaxation measurements in solvents like CCl₄ reveal two relaxation processes: molecular rotation (longer relaxation time) and Si-O-Si bending/inversion (shorter time) . Advanced methodologies include:

- Broadband dielectric spectroscopy across frequencies (2.1 mm to 6×10⁶ cm wavelengths) to resolve overlapping processes.

- Temperature-dependent studies to isolate rotational vs. conformational motions .

Q. What strategies validate computational models of this compound’s catalytic behavior against experimental data?

- Use density functional theory (DFT) to model Si-O-FeCl₂ coordination energies and compare with experimental DSC thermograms .

- Cross-validate AIMD-predicted intermediates with X-ray absorption near-edge structure (XANES) data from synchrotron experiments .

- Apply Bayesian statistics to quantify uncertainties in catalytic efficiency predictions .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting synthesis yields arise, systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) and document results using Prism or R for reproducibility .

- Literature Reviews : Use SciFinder to track historical synthesis methods and Google Scholar to prioritize highly cited mechanistic studies . Avoid non-peer-reviewed sources (e.g., commercial websites) .

- Ethical Reporting : Disclose all byproducts and negative results to prevent publication bias. Use FAIR principles for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。